3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the indole family, characterized by its unique structural features which include a bromine atom and an amino group. This compound is of significant interest due to its potential applications in medicinal chemistry and biological research.
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one falls under the category of indole derivatives, which are known for their diverse biological activities. The presence of the bromine atom and the amino group contributes to its unique reactivity and potential pharmacological properties.
The synthesis of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves several steps:
In an industrial context, automated reactors and continuous flow processes may be utilized for large-scale production, ensuring consistent quality and yield while minimizing environmental impact .
The molecular structure of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can be represented by its chemical formula . It features a dihydroindole framework with specific substitutions that influence its chemical behavior.
Key structural data include:
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can participate in various chemical reactions:
These reactions can be utilized to create derivatives with tailored properties for specific applications in medicinal chemistry.
The mechanism of action for 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors. This interaction may influence various biochemical pathways, making it a candidate for further pharmacological studies .
The physical properties of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one include:
Key chemical properties include:
Relevant data regarding its reactivity and stability are essential for handling and application in research settings .
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several notable applications:
The indole nucleus, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, is one of medicinal chemistry’s most privileged scaffolds. Its historical significance stems from its presence in endogenous biomolecules (e.g., serotonin, melatonin) and plant alkaloids (e.g., reserpine, strychnine). Indole derivatives exhibit exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [7] [8]. This adaptability has led to clinically impactful drugs across therapeutic areas:
Table 1: Clinically Significant Indole-Based Drugs and Their Targets
Compound | Therapeutic Class | Primary Target | Indole Substitution Pattern |
---|---|---|---|
Vincristine | Antineoplastic | Tubulin | 3-Carbomethoxy, dihydroindole |
Reserpine | Antihypertensive | VMAT2 | 6-Methoxy, 11-demethoxy |
Indomethacin | NSAID | COX-1/COX-2 | 1-(4-Chlorobenzoyl), 2-methyl |
Sumatriptan | Antimigraine | 5-HT1 receptors | 3-(2-Aminoethyl), 5-methylsulfonyl |
The indole scaffold’s success is attributed to its balanced pharmacokinetic properties, including moderate logP values (enhancing membrane permeability) and the presence of hydrogen bond donors/acceptors, which improve target engagement [6] [8].
2,3-Dihydro-1H-indol-2-ones (oxindoles) represent a critical subclass of indole derivatives. The incorporation of a carbonyl group at C2 and saturation of the C2-C3 bond imparts distinct conformational rigidity and electronic properties compared to planar indoles. This scaffold is a cornerstone in designing kinase inhibitors, epigenetic modulators, and tubulin polymerization disruptors [6] [10]. Key advantages include:
Notable examples include sunitinib, a 5-substituted dihydroindolone inhibiting vascular endothelial growth factor receptors (VEGFRs), and roscovitine, a cyclin-dependent kinase (CDK) inhibitor. The 7-bromo substitution in dihydroindolones enhances target affinity through steric and electronic effects. For instance, 7-bromo analogues of isatin derivatives exhibit potent inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR by occupying a hydrophobic subpocket adjacent to the ATP-binding site [1] [8]. Synthetic routes to dihydroindolones leverage:
The strategic incorporation of 7-bromo and 3-aminomethyl groups onto the dihydroindolone scaffold creates synergistic effects enhancing target specificity and drug-likeness. This combination addresses limitations of earlier indole derivatives:
Table 2: Impact of 7-Bromo and 3-Aminomethyl Substitutions on Biological Activity
Compound | Substitution Pattern | Target | IC50/Kd | Enhancement vs. Unsubstituted |
---|---|---|---|---|
Triazoloquinazolinone-7 | 7-Bromo | Plk1 PBD | 4.38 µM | 3.4-fold vs. non-bromo analogue |
Gefitinib analogue | 7-Bromo | EGFR | 0.096–0.166 µM | Comparable to gefitinib (0.166 µM) |
3-(Aminomethyl)dihydroindole | None | SIRT1 | >10 µM | Baseline |
Molecular modeling confirms the 7-bromo group’s role in occupying a halogen-binding niche in EGFR’s hydrophobic region, while the 3-aminomethyl side chain orients toward the solvent-exposed region, minimizing entropic penalties upon binding [1] [8]. This substitution pattern aligns with Lipinski’s rule of five (MW <500, logP <5, HBD <5, HBA <10), ensuring favorable pharmacokinetics.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7